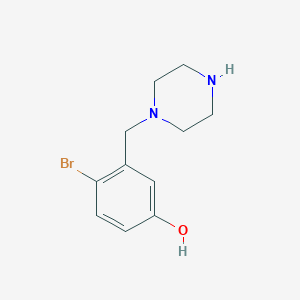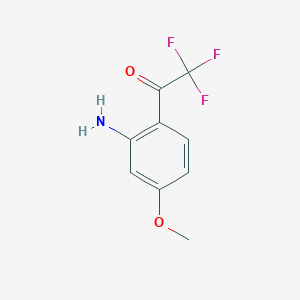![molecular formula C13H18INO B12074510 1-[2-(3-Iodophenoxy)ethyl]piperidine](/img/structure/B12074510.png)
1-[2-(3-Iodophenoxy)ethyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(3-Yodofenoxi)etil]piperidina es un compuesto químico que pertenece a la clase de derivados de piperidina. La piperidina es una amina heterocíclica de seis miembros, que se utiliza ampliamente en la síntesis de diversos productos farmacéuticos y compuestos orgánicos.
Métodos De Preparación
La síntesis de 1-[2-(3-Yodofenoxi)etil]piperidina generalmente implica los siguientes pasos:
Materiales de Partida: La síntesis comienza con la selección de materiales de partida apropiados, como el 3-yodofenol y la 2-cloroetilpiperidina.
Condiciones de Reacción: La reacción entre el 3-yodofenol y la 2-cloroetilpiperidina se lleva a cabo bajo condiciones controladas, a menudo involucrando el uso de una base como el carbonato de potasio para facilitar la reacción de sustitución nucleofílica.
Producción Industrial: A escala industrial, la síntesis puede involucrar reacciones de flujo continuo y el uso de catalizadores para mejorar la eficiencia y el rendimiento del producto deseado.
Análisis De Reacciones Químicas
1-[2-(3-Yodofenoxi)etil]piperidina se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno, lo que lleva a la formación de productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio para obtener derivados reducidos.
Sustitución: El grupo yodofenoxi puede sufrir reacciones de sustitución con nucleófilos, lo que resulta en la formación de nuevos compuestos con diferentes grupos funcionales.
Reactivos y Condiciones Comunes: Los reactivos típicos utilizados en estas reacciones incluyen bases, ácidos, agentes oxidantes y agentes reductores, con condiciones de reacción que varían según la transformación deseada.
Aplicaciones Científicas De Investigación
1-[2-(3-Yodofenoxi)etil]piperidina tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas y productos farmacéuticos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidos sus efectos en diversas vías y objetivos biológicos.
Medicina: Se están llevando a cabo investigaciones para explorar sus posibles aplicaciones terapéuticas, como en el desarrollo de nuevos medicamentos para tratar diversas enfermedades.
Industria: El compuesto se utiliza en la producción de productos químicos y materiales especializados con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 1-[2-(3-Yodofenoxi)etil]piperidina implica su interacción con objetivos moleculares y vías específicas. El grupo yodofenoxi puede desempeñar un papel en la unión a proteínas o enzimas diana, lo que lleva a la modulación de su actividad. La porción piperidina también puede interactuar con varios receptores y canales iónicos, influenciando los procesos celulares y las vías de señalización.
Comparación Con Compuestos Similares
1-[2-(3-Yodofenoxi)etil]piperidina se puede comparar con otros compuestos similares, como:
1-[2-(4-Yodofenoxi)etil]piperidina: Estructura similar pero con el átomo de yodo en una posición diferente en el anillo fenoxi.
1-[2-(3-Bromofenoxi)etil]piperidina: Contiene un átomo de bromo en lugar de yodo, lo que lleva a diferentes propiedades químicas y biológicas.
1-[2-(3-Clorofenoxi)etil]piperidina: Contiene un átomo de cloro, lo que puede resultar en diferente reactividad y aplicaciones.
La singularidad de 1-[2-(3-Yodofenoxi)etil]piperidina radica en su patrón de sustitución específico y la presencia del grupo yodofenoxi, que imparte características químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C13H18INO |
|---|---|
Peso molecular |
331.19 g/mol |
Nombre IUPAC |
1-[2-(3-iodophenoxy)ethyl]piperidine |
InChI |
InChI=1S/C13H18INO/c14-12-5-4-6-13(11-12)16-10-9-15-7-2-1-3-8-15/h4-6,11H,1-3,7-10H2 |
Clave InChI |
SDKDOXHHLRUIQE-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCOC2=CC(=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[({[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid](/img/structure/B12074448.png)



![5-Fluoro-4'-formyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B12074472.png)


![Propanamide, N-[9-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-ribofuranosyl]-9H-purin-2-yl]-2-methyl-](/img/structure/B12074487.png)


